1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane
CAS No.: 1105215-41-5
Cat. No.: VC11994529
Molecular Formula: C17H22N4O
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105215-41-5 |
|---|---|
| Molecular Formula | C17H22N4O |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | azepan-1-yl-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone |
| Standard InChI | InChI=1S/C17H22N4O/c1-13-7-8-15(11-14(13)2)21-12-16(18-19-21)17(22)20-9-5-3-4-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3 |
| Standard InChI Key | QSLIYMABUGWJAB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,2,3-triazole ring substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carbonyl-linked azepane (azepan-1-yl) moiety. The azepane ring, a seven-membered saturated heterocycle, introduces conformational flexibility, while the triazole core contributes aromaticity and hydrogen-bonding capacity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane |
| Molecular Formula | C₁₈H₂₂N₄O |
| Molecular Weight | 310.40 g/mol |
| SMILES | CC1=C(C=C(C=C1)N2C=NN(C2=O)C3=NCCCCCC3)C |
| logP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The absence of stereocenters (racemic mixture) simplifies synthetic workflows but may limit enantioselective biological interactions .
Synthesis and Reaction Pathways
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is synthesized via CuAAC, a cornerstone of "click chemistry." A 3,4-dimethylphenyl azide reacts with a propargyl-functionalized azepane precursor under catalytic Cu(I) conditions :
General Procedure
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Azide Preparation: 3,4-Dimethylaniline is diazotized and converted to the corresponding azide using sodium nitrite and NaN₃.
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Alkyne Synthesis: Azepane is acylated with propiolic acid chloride to yield 1-propioloylazepane.
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Cycloaddition: The azide and alkyne undergo CuSO₄/NaAsc-mediated cycloaddition in DMF/H₂O (10:1) at RT for 15 hr, yielding the target compound in 75–85% efficiency .
Mechanistic Insight: The Cu(I) catalyst polarizes the alkyne, enabling regioselective 1,4-triazole formation. The reaction’s "click" efficiency ensures high atom economy and scalability .
Physicochemical and Pharmacokinetic Profiles
Lipophilicity and Solubility
With a predicted logP of 2.8, the compound exhibits moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility (logSw ≈ -3.1) . Structural modifications, such as introducing polar substituents on the azepane ring, could optimize bioavailability.
Metabolic Stability
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing 1,5-triazole isomers may form during CuAAC, requiring rigorous HPLC purification .
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Scale-Up: Copper residue removal remains laborious; immobilized Cu catalysts or flow chemistry could address this .
Therapeutic Optimization
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